5-Aza-bicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aza-bicyclo[2.1.1]hexane is a unique bicyclic compound characterized by its rigid and strained structure. The compound consists of a six-membered ring with one nitrogen atom replacing a carbon atom, forming a bridgehead nitrogen. This structural feature imparts distinct chemical properties and reactivity, making it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aza-bicyclo[2.1.1]hexane typically involves cycloaddition reactions. One common method is the [2 + 2] cycloaddition of alkenes with aziridines under photochemical conditions. This reaction forms the bicyclic structure with the nitrogen atom incorporated at the bridgehead position. The reaction conditions often include the use of ultraviolet light and a suitable solvent, such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical reactors to ensure efficient and consistent synthesis. The use of continuous flow photochemistry can enhance the production rate and yield, making it feasible for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Aza-bicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The nitrogen atom can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the nitrogen atom to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the nitrogen atom.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Aza-bicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing benzene rings to improve pharmacokinetic properties.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for developing new drugs.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 5-Aza-bicyclo[2.1.1]hexane involves its interaction with various molecular targets. The rigid and strained structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. The nitrogen atom at the bridgehead position can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Lacks the nitrogen atom, making it less reactive in certain chemical reactions.
Bicyclo[1.1.1]pentane: Smaller and more strained, with different reactivity and applications.
Bicyclo[3.1.1]heptane: Larger ring system with different chemical properties.
Uniqueness
5-Aza-bicyclo[2.1.1]hexane is unique due to the presence of the nitrogen atom at the bridgehead position, which imparts distinct reactivity and potential for hydrogen bonding. This makes it a valuable scaffold in drug design and other applications where specific interactions with biological targets are desired.
Eigenschaften
IUPAC Name |
5-azabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-5-3-4(1)6-5/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVFAIDIZFAWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.